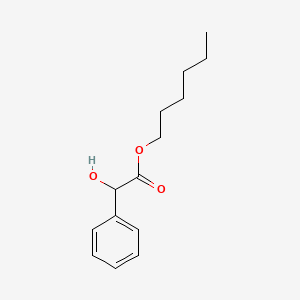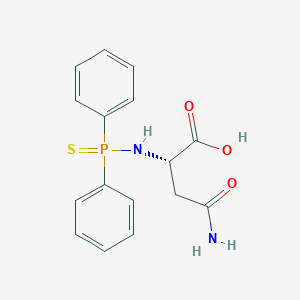
N~2~-(Diphenylphosphorothioyl)-L-asparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(Diphenylphosphorothioyl)-L-asparagine is an organophosphorus compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a diphenylphosphorothioyl group attached to the L-asparagine molecule. The unique structural features of N2-(Diphenylphosphorothioyl)-L-asparagine make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Diphenylphosphorothioyl)-L-asparagine typically involves the reaction of L-asparagine with diphenylphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for N2-(Diphenylphosphorothioyl)-L-asparagine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(Diphenylphosphorothioyl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The phosphorothioyl group can be oxidized to form phosphine oxide derivatives.
Reduction: The compound can be reduced to form phosphine derivatives.
Substitution: The diphenylphosphorothioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphorothioyl group typically yields phosphine oxide derivatives, while reduction can yield phosphine derivatives.
Applications De Recherche Scientifique
N~2~-(Diphenylphosphorothioyl)-L-asparagine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of N2-(Diphenylphosphorothioyl)-L-asparagine involves its interaction with specific molecular targets. The diphenylphosphorothioyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is mediated through the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. The exact pathways involved depend on the specific biological context and the molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Diphenylphosphorothioyl)glycine
- N-(Diphenylphosphorothioyl)alanine
- N-(Diphenylphosphorothioyl)valine
Uniqueness
N~2~-(Diphenylphosphorothioyl)-L-asparagine is unique due to the presence of the L-asparagine moiety, which imparts specific stereochemical properties and potential biological activities. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it a distinct and valuable compound for research.
Propriétés
Numéro CAS |
61058-04-6 |
|---|---|
Formule moléculaire |
C16H17N2O3PS |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2S)-4-amino-2-(diphenylphosphinothioylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C16H17N2O3PS/c17-15(19)11-14(16(20)21)18-22(23,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H2,17,19)(H,18,23)(H,20,21)/t14-/m0/s1 |
Clé InChI |
UTTKSDZEFKYVBQ-AWEZNQCLSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)N[C@@H](CC(=O)N)C(=O)O |
SMILES canonique |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)NC(CC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
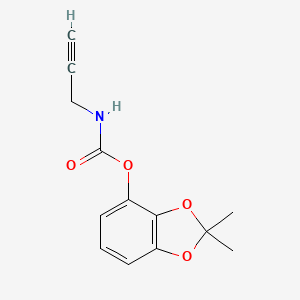
![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)

![9-ethyl-7-methylbenzo[c]acridine](/img/structure/B13759441.png)
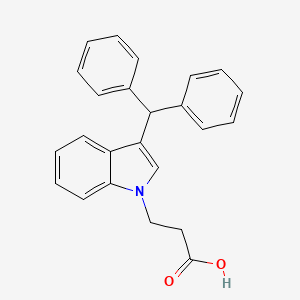

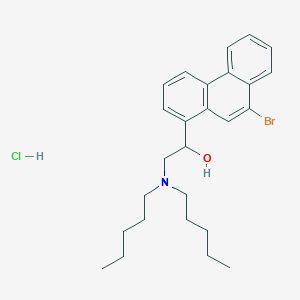
![[3-(3-chloro-5-oxo-6H-benzo[b][1]benzothiepin-6-yl)-2-methylpropyl]-dimethylazanium;chloride](/img/structure/B13759455.png)

![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
